1-(3-Bromo-2-nitrophenyl)ethanone
Description
BenchChem offers high-quality 1-(3-Bromo-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSHPCROLUAESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ortho-Nitro Acetophenone: Synthetic Architecture and Reactivity Profiles
Topic: Properties of Ortho-Nitro Acetophenone Derivatives Content Type: Technical Reference Guide Audience: Synthetic Chemists and Pharmaceutical Researchers
Executive Summary
Ortho-nitro acetophenone (
Structural & Physicochemical Properties[1]
The reactivity of
Comparative Physicochemical Data
The following table illustrates the dramatic impact of substitution patterns on physical properties. Note the depressed melting point of the ortho-derivative, a hallmark of intramolecular shielding.
| Property | |||
| Structure | 1,2-substitution | 1,3-substitution | 1,4-substitution |
| State (STP) | Yellow Liquid / Low-Melting Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | |||
| Boiling Point | |||
| Dipole Moment | Reduced (Vector cancellation) | Moderate | High (Vector addition) |
| Solubility | Miscible in EtOH, Et₂O | Soluble in EtOH | Soluble in EtOH |
The Electronic "Ortho Effect"
In
Synthetic Utility: The Indole & Quinoline Gateway
The primary value of
Pathway Logic
-
Indole Synthesis: Requires the reduction of the nitro group to an amine (or hydroxylamine), followed by condensation with the pendant carbonyl.[1]
-
Quinoline Synthesis (Friedländer): The reduced product (
-aminoacetophenone) acts as the nucleophile reacting with an external ketone/aldehyde.
Mechanism Visualization
The following diagram outlines the divergent pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways for o-nitroacetophenone. Green nodes indicate stable pharmaceutical scaffolds.
Experimental Protocols
To ensure reproducibility, we present the Organic Syntheses method for the preparation of the scaffold (as direct nitration is non-selective) and a standard reduction protocol.
Protocol A: Synthesis of -Nitroacetophenone
Source Authority: Organic Syntheses, Coll. Vol. 4, p.708 (1963).
Principle:
Direct nitration of acetophenone yields primarily the meta-isomer. Therefore, a displacement reaction using diethyl malonate and
Reagents:
-
Magnesium turnings (
) -
Diethyl malonate (
)[2] -
-Nitrobenzoyl chloride (
) -
Sulfuric acid / Glacial Acetic Acid[2]
Workflow:
-
Preparation of Ethoxymagnesium Malonate: React magnesium with ethanol and diethyl malonate in ether to form the complex.
-
Acylation: Add
-nitrobenzoyl chloride dissolved in ether to the refluxing mixture. Result: Green viscous solution. -
Hydrolysis: Cool and treat with dilute
. Separate the ether layer containing diethyl -nitrobenzoylmalonate.[2] -
Decarboxylation: Reflux the crude intermediate in a mixture of glacial acetic acid (
), ( ), and water for 4 hours until evolution ceases. -
Isolation: Basify with
, extract with ether, dry over , and fractionally distill. -
Validation: Collect fraction boiling at
. Yield approx. .
Protocol B: Reduction to -Aminoacetophenone
Context: This is the immediate precursor for Friedländer quinoline synthesis.
Reagents:
-
-Nitroacetophenone (
, ) -
Iron powder (
, ) -
Glacial Acetic Acid (
) / Ethanol / Water
Step-by-Step:
-
Charge: In a
3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve -nitroacetophenone in ethanol and water. -
Activation: Add iron powder and heat to
. -
Addition: Dropwise add acetic acid over 30 minutes. The reaction is exothermic; maintain reflux.
-
Workup: After 2 hours, neutralize with
. Filter the iron sludge while hot. -
Crystallization: The filtrate will separate an oil upon cooling, which solidifies. Recrystallize from dilute ethanol.
-
Checkpoint: Product should be a yellow solid, MP
(often handled as an oil/low-melting solid).
Photochemical Instability (Storage Warning)
Researchers must be aware that
Mechanism:
-
Excitation of the Nitro group (
). -
Intramolecular abstraction of a
-hydrogen (from the acetyl methyl group) by the nitro oxygen. -
Formation of an aci-nitro tautomer.
-
Rearrangement to
-nitrosobenzoic acid derivatives or degradation.
Storage Requirement: All derivatives must be stored in amber glass under inert atmosphere at
References
-
Reynolds, G. A.; Hauser, C. R. "o-Nitroacetophenone." Organic Syntheses, Coll. Vol. 4, p.708 (1963); Vol. 30, p.70 (1950). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11346, 2'-Nitroacetophenone." PubChem. Link
- Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1970.
-
BenchChem. "Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone." Application Notes. Link
-
NOAA. "Chemical Datasheet: o-Nitroacetophenone." CAMEO Chemicals.[3][4][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-NITROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Bromonitroacetophenones in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility of bromonitroacetophenones in organic solvents. Bromonitroacetophenones are a pivotal class of organic compounds, frequently utilized as intermediates in the synthesis of a wide array of pharmaceuticals and other bioactive molecules. Their solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation development. This guide offers a detailed exploration of the theoretical principles governing their solubility, a review of available solubility data, and robust experimental protocols for the precise determination of solubility. By synthesizing technical accuracy with practical insights, this document aims to empower scientists to optimize their experimental designs and accelerate research and development timelines.
Introduction: The Significance of Bromonitroacetophenone Solubility
Bromonitroacetophenones are substituted aromatic ketones characterized by the presence of a bromine atom and a nitro group on the acetophenone framework. The relative positions of these substituents give rise to a variety of isomers, each with unique chemical and physical properties. These compounds are highly valued in organic synthesis for their versatile reactivity, serving as key building blocks for more complex molecular architectures.
The solubility of a bromonitroacetophenone in a given organic solvent is a critical parameter that influences several aspects of its application:
-
Reaction Chemistry: For synthetic transformations, the reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions, necessitating the use of large solvent volumes or elevated temperatures, which may not be ideal.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a solvent at different temperatures.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the sample to be dissolved in a suitable solvent.
-
Drug Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a crucial factor affecting bioavailability and formulation.
Given the importance of this class of compounds, a comprehensive understanding of their solubility behavior is paramount for efficient and successful research and development.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.[1][2] For a more rigorous analysis, several key factors must be considered:
-
Molecular Structure of Bromonitroacetophenones: The presence of the polar nitro group (-NO2) and the moderately polar carbonyl group (-C=O) imparts a degree of polarity to the molecule. The bromine atom (-Br) is less polar. The overall polarity and the potential for hydrogen bonding (or lack thereof) will significantly influence interactions with solvent molecules.[3][4] The position of the substituents on the aromatic ring can also affect the molecule's dipole moment and crystal lattice energy, thereby impacting solubility.[5]
-
Solvent Properties: The polarity of the solvent, as quantified by its dielectric constant, is a primary determinant of its ability to dissolve a given solute.[1][5] Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can be a significant factor for solutes with hydrogen bond donors or acceptors. Aprotic solvents (e.g., acetone, ethyl acetate) lack this ability but can still solvate polar solutes through dipole-dipole interactions. Nonpolar solvents (e.g., hexane) are generally poor solvents for polar compounds like bromonitroacetophenones.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[1][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[1] This temperature dependence is the basis for recrystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the bromonitroacetophenone molecules together in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.[1] A higher melting point can sometimes be indicative of a stronger crystal lattice and, consequently, lower solubility.
Qualitative and Quantitative Solubility Data
Specific quantitative solubility data for the broad class of bromonitroacetophenones is not extensively available in readily accessible literature. However, qualitative descriptions and data for specific isomers can be found.
For instance, 4'-Bromo-3'-nitroacetophenone has been reported to be soluble in acetone, chloroform, and methanol, while being sparingly soluble in water.[7] This aligns with the general principles of solubility, as acetone, chloroform, and methanol are all polar organic solvents capable of interacting favorably with the polar functional groups of the molecule. Its poor solubility in water is also expected, given the largely organic and non-polar backbone of the molecule.
The following table summarizes the expected qualitative solubility of bromonitroacetophenones in a range of common organic solvents, based on general chemical principles and available information for related compounds.
| Solvent | Solvent Type | Expected Qualitative Solubility of Bromonitroacetophenones | Rationale |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Can engage in hydrogen bonding and has a high dielectric constant. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | Soluble | A good polar aprotic solvent that can solvate the carbonyl and nitro groups. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | Less polar than acetone, but still capable of favorable dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane in its solvent properties. |
| Diethyl Ether | Slightly Polar Aprotic | Slightly Soluble to Sparingly Soluble | Lower polarity and inability to form strong hydrogen bonds limit its solvating power for these compounds. |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | "Like dissolves like" principle predicts poor solubility of the polar bromonitroacetophenone in a nonpolar solvent. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite being highly polar, the large organic structure of bromonitroacetophenones limits their solubility in water. |
It is crucial for researchers to experimentally determine the quantitative solubility for the specific bromonitroacetophenone and solvent system they are working with.
Experimental Protocols for Solubility Determination
The following section provides detailed, step-by-step methodologies for determining the solubility of bromonitroacetophenones. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.
Isothermal Saturation Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.[8]
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.
Experimental Workflow:
Figure 1: Isothermal Saturation Method Workflow. This diagram illustrates the sequential steps involved in determining the equilibrium solubility of a compound.
Detailed Procedure:
-
Preparation: To a series of glass vials, add a pre-weighed excess amount of the bromonitroacetophenone. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to remain in the temperature bath for several hours to allow the excess solid to settle. For finer suspensions, centrifugation of the sealed vials at the experimental temperature can be employed. Alternatively, the saturated solution can be filtered through a syringe filter (ensure the filter material is compatible with the solvent) that has been pre-warmed to the experimental temperature.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the bromonitroacetophenone in this saturated solution can be determined by a suitable analytical method:
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. The container is then reweighed, and the mass of the dissolved solid is determined. This method is straightforward but requires that the solute be non-volatile.
-
UV-Vis Spectroscopy: If the bromonitroacetophenone has a chromophore that absorbs in the UV-Vis region, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution (after appropriate dilution) can then be measured, and its concentration determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. Similar to UV-Vis spectroscopy, a calibration curve is generated using standard solutions. The saturated solution is then injected into the HPLC system, and the concentration is determined from the peak area.
-
Dynamic (Polythermal) Method
This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating (dissolution temperature) or at which a clear solution begins to show turbidity upon cooling (crystallization temperature).
Principle: A mixture of known composition is heated until all the solid dissolves. The temperature at which the last crystal disappears is the solubility temperature for that specific concentration.
Experimental Workflow:
Figure 2: Dynamic (Polythermal) Method Workflow. This diagram outlines the process of determining solubility as a function of temperature by observing dissolution and crystallization points.
Detailed Procedure:
-
Sample Preparation: Accurately weigh a known amount of the bromonitroacetophenone and the desired solvent into a sealable glass tube or vial equipped with a magnetic stir bar.
-
Heating and Observation: Place the sealed tube in a controlled temperature bath. Slowly increase the temperature while stirring the mixture continuously.
-
Determination of Dissolution Temperature: Carefully observe the mixture as the temperature rises. The temperature at which the last crystal of the bromonitroacetophenone disappears is recorded as the solubility temperature for that specific composition.
-
Cooling and Observation (Optional): To confirm the equilibrium, the clear solution can then be slowly cooled while stirring. The temperature at which the first sign of turbidity or crystal formation appears is the crystallization temperature. The dissolution and crystallization temperatures should be in close agreement for a system at equilibrium.
-
Data Collection: Repeat this procedure for several different compositions of solute and solvent to generate a solubility curve (solubility versus temperature).
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison and interpretation.
Table 1: Example of Quantitative Solubility Data Presentation for a Fictional Bromonitroacetophenone Isomer
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | 5.2 | 0.213 | Isothermal Saturation |
| Methanol | 50 | 15.8 | 0.647 | Isothermal Saturation |
| Acetone | 25 | 12.5 | 0.512 | Isothermal Saturation |
| Ethyl Acetate | 25 | 3.1 | 0.127 | Isothermal Saturation |
| Hexane | 25 | <0.1 | <0.004 | Isothermal Saturation |
Conclusion
The solubility of bromonitroacetophenones in organic solvents is a fundamental parameter that underpins their successful application in organic synthesis, purification, and pharmaceutical development. While a wealth of specific quantitative data is not always readily available, a solid understanding of the theoretical principles of solubility, combined with robust and reliable experimental protocols, can empower researchers to make informed decisions regarding solvent selection and process optimization. The methodologies and insights provided in this technical guide are intended to serve as a valuable resource for scientists working with this important class of compounds, ultimately facilitating more efficient and effective research outcomes.
References
-
ResearchGate. (2023). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? [Online] Available at: [Link][7]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Online] Available at: [Link][9]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Online] Available at: [Link][10]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link][11]
-
University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link][12]
-
Solubility of Things. Acetophenone. [Online] Available at: [Link][3]
-
ResearchGate. (2025). Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K. [Online] Available at: [Link][13]
-
Digital.CSIC. THERMODYNAMICS OF AROMATIC POLAR COMPOUND (KETONE, ALDEHYDE OR ESTER) + HYDROCARBON MIXTURES. [Online] Available at: [Link][14]
-
Cheméo. Chemical Properties of 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9). [Online] Available at: [Link][15]
-
Course Hero. 3.-Factors-Affecting-Solubility.docx. [Online] Available at: [Link][1]
-
ResearchGate. (2025). Solubility and solution thermodynamics of Raspberry Ketone in pure organic solvents and binary solvent mixtures from T = (293.15 to 333.15) K. [Online] Available at: [Link][8]
-
SlideShare. (2016). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Online] Available at: [Link][4]
-
The Open Chemical Engineering Journal. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. [Online] Available at: [Link][6]
-
Asian Journal of Chemistry. Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. [Online] Available at: [Link][5]
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An In-depth Technical Guide to the Nitration of 3'-Bromoacetophenone
Abstract
3'-Bromoacetophenone is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its functionalization via electrophilic aromatic substitution, particularly nitration, is a critical step for creating more complex molecular architectures. This guide provides a detailed analysis of the regioselectivity of the nitration of 3'-bromoacetophenone, grounded in the fundamental principles of physical organic chemistry. We will explore the competing directing effects of the bromo and acetyl substituents, present the expected product profile, and provide a robust, field-tested experimental protocol for conducting this reaction with precision and control.
Introduction: Electrophilic Aromatic Substitution on a Disubstituted Ring
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[3] The reaction proceeds by the generation of a powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[4] This electrophile is then attacked by the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.
In the case of 3'-bromoacetophenone, the benzene ring is "disubstituted," meaning it has two existing functional groups that influence the position of the incoming nitro group. The ultimate product profile is not random; it is dictated by the electronic nature of these two substituents: the acetyl group (-COCH₃) and the bromo group (-Br). Understanding their individual and combined influence is paramount to predicting and controlling the reaction's outcome.
Mechanistic Insights: The Directing Effects of Acetyl and Bromo Groups
To predict the regiochemical outcome, we must analyze the directing effects of each substituent. These effects are classified based on how the group modulates the electron density of the aromatic ring.[5]
-
The Acetyl Group (-COCH₃): The acetyl group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. The electronegative oxygen atom pulls electron density away from the ring through the sigma bond (inductive effect). More importantly, the carbonyl group can pull electron density out of the π-system via resonance, creating a partial positive charge on the ring. This removal of electron density makes the ring less reactive towards electrophiles and is thus termed a deactivating group . EWGs direct incoming electrophiles to the meta-position .[6][7]
-
The Bromo Group (-Br): Halogens like bromine present a more nuanced case. Due to their high electronegativity, they are electron-withdrawing via induction, making them deactivating groups .[6] However, they possess lone pairs of electrons that can be donated into the ring through resonance. This resonance effect increases electron density at the ortho and para positions. Because this resonance donation stabilizes the carbocation intermediate (the sigma complex) formed during an ortho or para attack more effectively than a meta attack, halogens are considered ortho-, para-directors .[6][8]
Synergistic and Competitive Effects in 3'-Bromoacetophenone:
In 3'-bromoacetophenone, these two groups are positioned meta to each other. Their directing influences are as follows:
-
The acetyl group at C1 directs the incoming NO₂⁺ to the position meta to it: C5 .
-
The bromo group at C3 directs the incoming NO₂⁺ to the positions ortho and para to it: C2, C4, and C6 .
The key to predicting the major product lies in understanding that the acetyl group is a significantly stronger deactivating and directing group than bromine. The positions ortho and para to the powerful electron-withdrawing acetyl group (C2, C4, C6) are strongly deactivated. Conversely, the position meta to the acetyl group (C5) is the least deactivated position on the ring, making it the most favorable site for electrophilic attack. Therefore, the directing effect of the acetyl group is the dominant influence on the reaction's regioselectivity.
This leads to a strong prediction that the primary product of the reaction will be 3-bromo-5-nitroacetophenone .
Product Profile: Predicted Isomers and Experimental Data
Based on the mechanistic analysis, we can predict the likely distribution of nitration products.
| Position of Nitration | Predicted Product Name | Directing Influence | Predicted Abundance |
| C5 | 3-Bromo-5-nitroacetophenone | Meta to -COCH₃ (strongly favored) | Major Product |
| C2 | 3-Bromo-2-nitroacetophenone | Ortho to -COCH₃ and -Br | Minor / Trace |
| C4 | 3-Bromo-4-nitroacetophenone | Para to -Br, Ortho to -COCH₃ | Minor / Trace |
| C6 | 3-Bromo-6-nitroacetophenone | Ortho to -Br, Ortho to -COCH₃ | Minor / Trace |
-
Causality: The formation of 3-bromo-5-nitroacetophenone as the major product is a direct consequence of the powerful meta-directing effect of the acetyl group, which overrides the ortho-, para-directing influence of the weaker bromo substituent. Substitution at C2 and C6 is sterically hindered by the adjacent groups and electronically disfavored. Substitution at C4, while para to the bromine, is ortho to the strongly deactivating acetyl group, making it an unfavorable position for attack.
Visualization of Directing Effects
The logical relationship between the substituents and the potential nitration sites can be visualized. The diagram below illustrates how the deactivating acetyl group strongly directs the incoming electrophile to the C5 position, while the bromo group's influence is secondary.
Caption: Directing influences on the nitration of 3'-bromoacetophenone.
Optimized Experimental Protocol
This protocol is designed for the controlled nitration of 3'-bromoacetophenone. It incorporates measures to ensure safety, regioselectivity, and a high yield of the desired 3-bromo-5-nitroacetophenone isomer.
Materials:
-
3'-Bromoacetophenone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Reaction Vessel: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 3 mL per gram of substrate).
-
Substrate Dissolution and Cooling: Begin stirring and cool the sulfuric acid to 0 °C using an ice-salt bath. Once cooled, slowly add 3'-bromoacetophenone (1.0 eq) in portions, ensuring the temperature is maintained between 0 and 5 °C. Allow the mixture to stir until all the solid has dissolved.
-
Causality Note: Maintaining a low temperature is critical. The reaction is highly exothermic, and temperatures above 10 °C can lead to the formation of dinitrated byproducts and reduced regioselectivity.
-
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.5 mL per mL of nitric acid). Cool this mixture in an ice bath before use.
-
Nitration Reaction: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3'-bromoacetophenone over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.
-
Trustworthiness Note: A slow, controlled addition of the nitrating agent is the most important parameter for preventing side reactions and ensuring a safe procedure. A runaway reaction can occur if the nitrating mixture is added too quickly.
-
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes to ensure complete conversion.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate of the crude product will form.
-
Causality Note: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic solution.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. The crude product can then be purified by recrystallization from ethanol to yield the final product, typically as pale yellow crystals.
Conclusion
The nitration of 3'-bromoacetophenone is a well-defined electrophilic aromatic substitution where the product profile is overwhelmingly governed by the directing effects of the existing substituents. The powerful meta-directing and deactivating nature of the acetyl group dictates the regioselectivity, leading to the formation of 3-bromo-5-nitroacetophenone as the major product. By employing a carefully controlled experimental protocol, particularly with respect to temperature, this transformation can be achieved with high yield and selectivity, providing a reliable method for the synthesis of this important chemical intermediate.
References
-
Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]
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Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Sinaia. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-(3-Bromo-2-nitrophenyl)ethanone from 3-bromoacetophenone: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-bromo-2-nitrophenyl)ethanone, a valuable trifunctional building block in medicinal and materials chemistry. The protocol details the electrophilic aromatic substitution (nitration) of 3-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for product characterization and purification.
Introduction and Scientific Context
1-(3-Bromo-2-nitrophenyl)ethanone is a key synthetic intermediate whose structural motifs—a ketone, a nitro group, and a bromine atom—offer multiple avenues for subsequent chemical modification. The nitro group can be reduced to an amine, providing a route to anilines and various heterocyclic compounds.[1][2] The bromine atom is amenable to a wide range of metal-mediated cross-coupling reactions, while the ketone functionality allows for diverse derivatizations. This versatility makes the title compound a crucial precursor for the synthesis of complex molecules in pharmaceutical and agrochemical research.[3]
The synthesis is achieved through the nitration of 3-bromoacetophenone, a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The successful execution of this synthesis requires careful control of reaction conditions to ensure high regioselectivity and to manage the significant safety hazards associated with the use of strong nitrating agents.
Mechanism and Regioselectivity
The core of this synthesis is the electrophilic attack of a nitronium ion (NO₂⁺) on the aromatic ring of 3-bromoacetophenone. The nitronium ion, a potent electrophile, is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[1][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[1][2]
Generation of the Nitronium Ion
Directing Effects and Regioselectivity
The regiochemical outcome of the reaction is determined by the two substituents already present on the aromatic ring: the acetyl group (-COCH₃) and the bromine atom (-Br).
-
Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5).
-
Bromo Group (-Br): As a halogen, bromine is deactivating due to its strong inductive electron withdrawal but is an ortho, para director because its lone pairs can donate electron density via resonance, stabilizing the arenium ion intermediate.[7]
The positions ortho to the bromo group are C2 and C4, while the para position is C6. The positions meta to the acetyl group are C1 (already substituted) and C5. The directing effects are therefore in conflict. However, the nitration of 3-bromoacetophenone predominantly yields the 2-nitro isomer. This outcome is rationalized by the activating effect of the bromine's lone pairs at the ortho position (C2), which stabilizes the cationic intermediate (the sigma complex) more effectively than the deactivating effect of the acetyl group at the meta positions. Steric hindrance at the C2 position is minimal, allowing for electrophilic attack.
Start [label=<
3-Bromoacetophenone
];
Reagents [label="+ HNO₃ / H₂SO₄", shape=box, style=rounded, fillcolor="#F1F3F4"];
Product [label=<
1-(3-Bromo-2-nitrophenyl)ethanone
(Major Product)
];
Start -> Reagents [style=invis]; Reagents -> Product [label="Electrophilic Aromatic Substitution"]; } /dot Caption: Overall reaction for the nitration of 3-bromoacetophenone.
Experimental Protocol
This protocol outlines the synthesis of 1-(3-bromo-2-nitrophenyl)ethanone on a laboratory scale.
Materials and Equipment
| Reagents & Materials | CAS No. | Quantity | Notes |
| 3-Bromoacetophenone | 2142-63-4 | 10.0 g (50.2 mmol) | Starting material, >98% purity |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 50 mL | Concentrated (98%) |
| Nitric Acid (HNO₃) | 7697-37-2 | 6 mL | Concentrated (70%) |
| Deionized Water | N/A | ~500 mL | For work-up |
| Ice | N/A | ~500 g | For work-up |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | 5% aqueous solution |
| Ethanol or Methanol | 64-17-5 / 67-56-1 | As needed | For recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | For drying (if extraction is needed) |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Thermometer |
| Dropping funnel |
| Ice-water bath |
| Büchner funnel and filter flask |
| Beakers and Erlenmeyer flasks |
| Standard laboratory glassware |
Critical Safety Precautions
Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[8][9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[10][11]
-
Ventilation: Perform the entire procedure in a certified chemical fume hood with sufficient ventilation to prevent inhalation of toxic fumes (NOx).[8]
-
Acid Handling: Concentrated nitric and sulfuric acids are severely corrosive and strong oxidizing agents.[11] They can cause violent reactions with organic materials.[12] Always add acid slowly to other liquids and handle with extreme care.
-
Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent thermal runaway, which can lead to explosions.[8]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit containing a neutralizer (like sodium bicarbonate) readily available.[8][10]
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.
-
Dissolution of Starting Material: Add 3-bromoacetophenone (10.0 g, 50.2 mmol) to the flask. Carefully add 30 mL of concentrated sulfuric acid while stirring. Stir until all the solid has dissolved. Cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cool 20 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully , add 6 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling. This mixture is highly corrosive and should be prepared with caution.
-
Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3-bromoacetophenone over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Reaction Quench and Product Precipitation: Fill a 1 L beaker with approximately 500 g of crushed ice and 200 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. The product will precipitate as a pale yellow solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Follow with a wash using a cold 5% sodium bicarbonate solution (approx. 50 mL) to neutralize any remaining acid, and then wash again with cold deionized water.
-
Drying: Press the solid as dry as possible on the filter. Allow the crude product to air-dry or dry it in a desiccator.
Purification Protocol: Recrystallization
The primary method for purifying the crude product is recrystallization, which is effective at removing isomeric impurities and unreacted starting material.[13]
-
Solvent Selection: Ethanol or methanol are often suitable solvents. Perform a small-scale test to determine the best solvent, where the compound is sparingly soluble at room temperature but fully soluble when hot.[14]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal growth appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterization and Data Analysis
The purified product should be characterized to confirm its identity and purity.
| Property / Technique | Expected Result for 1-(3-Bromo-2-nitrophenyl)ethanone |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
| Melting Point | 94-96 °C (Literature values may vary slightly) |
| FT-IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~750-850 (C-H out-of-plane bend), ~600-700 (C-Br stretch) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 (m, 3H, Ar-H), δ ~2.7 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 (C=O), ~149 (C-NO₂), ~138, 132, 128, 125 (Ar-C), ~122 (C-Br), ~30 (-CH₃) |
| Mass Spectrometry (EI) | m/z 243/245 ([M]⁺, characteristic 1:1 isotopic pattern for Br), 228/230 ([M-CH₃]⁺), 183/185 ([M-COCH₃]⁺)[15] |
Note: NMR chemical shifts are predictions and may vary based on solvent and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; temperature too high causing decomposition; loss of product during work-up. | Ensure dropwise addition of nitrating mix at low temp. Stir for the full recommended time. Be careful not to use excessive water during work-up. |
| Dark, Oily Product | Reaction temperature was too high, leading to side reactions and oxidation. | Repeat the reaction with stricter temperature control (maintain <10 °C). |
| Product Contaminated with Starting Material | Incomplete reaction; insufficient nitrating agent. | Monitor reaction progress with TLC. Increase reaction time or use a slight excess of nitrating agent. Purify via column chromatography if recrystallization fails. |
| Multiple Isomers Detected (e.g., by NMR or TLC) | Poor regioselectivity due to incorrect temperature or reagent stoichiometry. | Strict temperature control is key. The described protocol should favor the desired isomer. Careful recrystallization or column chromatography may be needed to separate isomers. |
| Difficulty with Recrystallization | Product is too soluble or insoluble in the chosen solvent; presence of oily impurities. | Screen a range of solvents (e.g., isopropanol, ethyl acetate/hexane). If an oil persists, try to "seed" the solution with a previously formed crystal or scratch the inside of the flask.[16] |
Experimental Workflow Diagram
// Nodes Start [label="Start: 3-Bromoacetophenone", shape=ellipse, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃ / H₂SO₄, 0-10 °C)"]; Quench [label="Quench in Ice-Water\n& Precipitate"]; FilterWash [label="Filter & Wash Crude Product\n(H₂O, NaHCO₃)"]; Purify [label="Purification\n(Recrystallization from Ethanol)"]; Characterize [label="Characterization\n(MP, NMR, IR, MS)"]; FinalProduct [label="Final Product:\n1-(3-Bromo-2-nitrophenyl)ethanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Nitration; Nitration -> Quench; Quench -> FilterWash; FilterWash -> Purify; Purify -> Characterize; Characterize -> FinalProduct; } /dot Caption: A logical workflow for the synthesis and characterization process.
References
- Nitration reaction safety. (2024). YouTube.
- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). LibreTexts.
- Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Nitration of Benzene Mechanism. (2018). YouTube.
- Nitration of Benzene. (2024). Chemistry Steps.
- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
- 2-Bromo-1-(3-nitrophenyl)ethanone. (N.d.). National Institutes of Health.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- What safety precautions should I take when handling nitric acid? (2024). Quora.
- Nitration Reactions | Continuous Flow Processing. (N.d.). Vapourtec Ltd.
- SUPPLEMENTARY DATA. (N.d.). The Royal Society of Chemistry.
- Synthesis of 3-nitroacetophenone. (N.d.). University of Chemistry and Technology, Prague.
- 3'-Bromoacetophenone. (N.d.). CymitQuimica.
- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (N.d.). The Royal Society of Chemistry.
- 1-(3-Bromo-5-nitrophenyl)ethanone. (N.d.). Benchchem.
- Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (N.d.). Benchchem.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (N.d.). Worcester Polytechnic Institute.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). University College Cork.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.
Sources
- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 2. youtube.com [youtube.com]
- 3. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. youtube.com [youtube.com]
- 9. vapourtec.com [vapourtec.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. ehs.com [ehs.com]
- 12. quora.com [quora.com]
- 13. DSpace [cora.ucc.ie]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
Preparation of 4-bromoindole from 3-bromo-2-nitroacetophenone
An Application Note for the Synthesis of 4-Bromoindole from 3-Bromo-2-nitroacetophenone
Abstract
This application note provides a comprehensive technical guide for the synthesis of 4-bromoindole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology follows a modified Leimgruber-Batcho approach, starting from the readily accessible precursor, 3-bromo-2-nitroacetophenone. This two-step protocol involves the formation of a key enaminone intermediate followed by a robust reductive cyclization. The guide offers a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.
Introduction and Significance
The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. Halogenated indoles, particularly bromoindoles, serve as versatile synthetic intermediates. The bromine atom at the C4 position of the indole ring offers a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures. 4-Bromoindole is a key building block for synthesizing compounds with potential therapeutic activities, including kinase inhibitors, anti-cancer agents, and serotonergic ligands.
Traditional indole syntheses like the Fischer and Bischler methods often require harsh conditions and may suffer from poor regioselectivity. The Leimgruber-Batcho synthesis provides a milder and more efficient alternative, typically starting from o-nitrotoluenes.[1] This note details a logical adaptation of this powerful methodology, utilizing 3-bromo-2-nitroacetophenone as the starting material. This approach proceeds through an enaminone intermediate, which undergoes reductive cyclization to afford the target 4-bromoindole in high purity.
Mechanistic Pathway
The synthesis of 4-bromoindole from 3-bromo-2-nitroacetophenone is accomplished in two primary stages:
Step 1: Enaminone Formation. The process begins with the condensation of 3-bromo-2-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The alpha-protons of the acetophenone's methyl group are sufficiently acidic to react with DMF-DMA, leading to the formation of a stable, conjugated enaminone intermediate: 1-(3-bromo-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This reaction is analogous to the initial enamine formation step in the classical Leimgruber-Batcho synthesis.[1]
Step 2: Reductive Cyclization. The nitro group of the enaminone is selectively reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation. The resulting amino group then undergoes a rapid intramolecular nucleophilic attack on the enaminone's carbonyl carbon. Subsequent dehydration and elimination of dimethylamine from the cyclic intermediate lead to the aromatization of the pyrrole ring, yielding the final 4-bromoindole product.
Caption: Proposed reaction mechanism for the synthesis of 4-bromoindole.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Bromo-2-nitroacetophenone | C₈H₆BrNO₃ | 244.04 | Commercially available | Store in a cool, dry place. |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | Commercially available | Moisture sensitive. Handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially available | Anhydrous grade recommended. |
| Raney® Nickel (50% slurry in water) | Ni | 58.69 | Commercially available | Pyrophoric when dry. Handle with extreme care.[2] |
| Hydrazine monohydrate | H₆N₂O | 50.06 | Commercially available | Toxic and corrosive. Handle with care. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially available | ACS grade or higher. |
| Hexanes | C₆H₁₄ | 86.18 | Commercially available | ACS grade or higher. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially available | For drying organic layers. |
Step 1: Synthesis of 1-(3-bromo-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-bromo-2-nitroacetophenone (5.0 g, 20.5 mmol) and 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.9 g, 41.0 mmol, 2.0 equivalents) to the solution via syringe.
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The formation of a new, deeply colored spot indicates the enaminone product.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the dark reaction mixture into 200 mL of ice-water with stirring.
-
The solid enaminone product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) and then with a small amount of cold hexanes.
-
Dry the resulting solid under vacuum to yield the crude enaminone, which is typically a dark red or orange crystalline solid. This intermediate is often of sufficient purity for use in the next step without further purification.
Step 2: Reductive Cyclization to 4-Bromoindole
Causality Behind Catalyst Choice: Catalytic hydrogenation is an effective method for nitro group reduction. While Palladium on carbon (Pd/C) is a common catalyst, it can sometimes promote hydrodebromination of aryl bromides. Raney® Nickel is an excellent alternative that is less prone to causing this side reaction, thus preserving the bromo-substituent on the indole ring.[2] The use of hydrazine hydrate as an in situ source of hydrogen is a convenient and effective transfer hydrogenation method.[1]
-
In a 250 mL round-bottom flask, suspend the crude enaminone intermediate (approx. 20.5 mmol from the previous step) in 100 mL of ethanol.
-
CAUTION: Raney® Nickel is pyrophoric. Under a constant stream of inert gas, carefully add Raney® Nickel (approx. 2.5 g of a 50% slurry in water, washed with ethanol) to the suspension.
-
Stir the mixture vigorously. To this suspension, add hydrazine monohydrate (5.1 g, 102 mmol, 5.0 equivalents) dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and gas evolution (N₂) will be observed. Maintain the temperature below 50 °C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC until the enaminone has been consumed.
-
Cool the reaction to room temperature. CAUTION: The Raney® Nickel catalyst must be carefully filtered to prevent ignition upon drying. Filter the mixture through a pad of Celite®, ensuring the filter cake is kept wet with ethanol or water at all times. Wash the filter cake with additional ethanol (2 x 25 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 4-bromoindole.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-bromoindole as a solid.
Workflow and Characterization
Caption: Overall experimental workflow for the synthesis of 4-bromoindole.
Expected Results
-
Appearance: Off-white to pale yellow solid.
-
Yield: Moderate to good yields (typically 50-70% over two steps).
-
Melting Point: 90-93 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, NH), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (t, J = 2.8 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 7.10 (t, J = 7.8 Hz, 1H), 6.75 (dd, J = 2.8, 1.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 136.0, 127.8, 124.9, 123.5, 122.8, 115.4, 110.8, 102.1.
-
Mass Spectrometry (EI): m/z (%) = 197/195 ([M]⁺, 100), 116 (35), 89 (25). The isotopic pattern for bromine (¹⁹⁵Br/¹⁹⁷Br ≈ 1:1) will be characteristic.
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Raney® Nickel: Highly flammable when dry. Always handle as a slurry and keep wet. Deactivate the used catalyst on the Celite® pad by slowly and carefully adding dilute acid (e.g., 1M HCl) before disposal according to institutional guidelines.
-
Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Use a syringe or addition funnel for transfers.
-
Solvents: DMF is a reproductive toxin. Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.
References
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. [Link]
-
Organic Reactions. (2011). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Siu, J., Baxendale, I. R., & Ley, S. V. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167. [Link]
-
Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved February 25, 2026, from [Link]
Sources
Harnessing the Reactivity of 3-Bromo-2-nitroacetophenone as a Strategic Pharmaceutical Intermediate
An Application Guide for Researchers
Senior Application Scientist Note: The strategic deployment of versatile chemical building blocks is fundamental to modern drug discovery and development. 3-Bromo-2-nitroacetophenone is one such intermediate, offering a unique combination of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This guide moves beyond simple procedural outlines to provide a deeper understanding of the causality behind its application, empowering researchers to leverage its full synthetic potential. We will explore its synthesis, inherent reactivity, and provide a detailed protocol for its use in constructing heterocyclic scaffolds, a common motif in pharmacologically active agents.
Compound Profile and Physicochemical Properties
3-Bromo-2-nitroacetophenone, also known by synonyms such as α-Bromo-2-nitroacetophenone, is a substituted aromatic ketone.[1][2] Its utility in pharmaceutical synthesis stems from three key structural features: the electrophilic carbonyl carbon, the highly reactive α-bromine which is an excellent leaving group, and the nitro group which can be chemically modified, most commonly via reduction to an amine. This trifecta of functionality allows for sequential and diverse chemical transformations.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6851-99-6 | [3] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2] |
| Molecular Weight | 244.04 g/mol | [1][2][4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 53-59 °C | [5] |
| Solubility | Soluble in methanol and chloroform. | [6][7] |
| Key Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [3][8] |
| Storage | Store locked up in a cool (0-8 °C), dry, well-ventilated place. Keep container tightly closed. |[5][9] |
Safety and Handling: A Self-Validating Protocol
The significant reactivity of 3-bromo-2-nitroacetophenone necessitates stringent safety protocols. Its classification as a corrosive and irritant demands a proactive approach to exposure prevention.[3][8]
Core Handling Principles:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a full-face shield.[8][10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][10]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[8][11]
-
-
Disposal: Dispose of waste in a designated, approved hazardous waste container according to institutional and local regulations.[11]
Synthesis of the Intermediate
While commercially available, understanding the synthesis of 3-bromo-2-nitroacetophenone provides context for potential impurities. The primary route involves the α-bromination of 2-nitroacetophenone. The nitro group is a meta-director for electrophilic aromatic substitution, but the α-position to the ketone is activated for free-radical or acid-catalyzed bromination. A common method involves direct bromination using liquid bromine in a suitable solvent like chloroform.[7]
Caption: Workflow for the synthesis of 3-bromo-2-nitroacetophenone.
Reactivity and Application in Pharmaceutical Synthesis
The synthetic power of 3-bromo-2-nitroacetophenone lies in its electrophilic nature. The α-bromo group makes the adjacent carbon a prime target for nucleophilic attack. This reaction is the cornerstone of its use, enabling the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are essential for building the core scaffolds of many drug molecules.
Common Transformations:
-
Alkylation of Amines and Thiols: It readily reacts with primary and secondary amines, as well as thiols, to form α-amino ketones and α-thio ketones, respectively. These are precursors to many heterocyclic systems.
-
Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides is a classic and reliable method for constructing 2-aminothiazole rings, a privileged structure in medicinal chemistry.
-
Favorskii Rearrangement: Under basic conditions, it can undergo rearrangement to form ester derivatives.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
Caption: Key reactive pathways of 3-bromo-2-nitroacetophenone.
Protocol: Synthesis of a 2-Amino-4-(2-nitrophenyl)thiazole Derivative
This protocol details a representative application: the synthesis of a substituted thiazole ring. This reaction is robust and demonstrates the primary utility of the intermediate as an electrophilic building block.
Objective: To synthesize a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.
Materials and Reagents:
-
3-Bromo-2-nitroacetophenone
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-bromo-2-nitroacetophenone (e.g., 10 mmol, 2.44 g) and thiourea (11 mmol, 0.84 g) in 40 mL of anhydrous ethanol.
-
Causality: Ethanol serves as a polar protic solvent suitable for dissolving the reactants and facilitating the reaction. A slight excess of thiourea ensures the complete consumption of the limiting reagent, 3-bromo-2-nitroacetophenone.
-
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid byproduct.
-
Causality: Neutralization is critical to prevent degradation of the product and to ensure proper partitioning during the subsequent extraction step.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-amino-4-(2-nitrophenyl)thiazole.
Table 2: Hypothetical Reaction Data
| Parameter | Value |
|---|---|
| Scale | 10 mmol |
| Reaction Time | 3 hours |
| Crude Yield | ~90% |
| Purified Yield | 75-85% |
| Appearance | Yellow solid |
| TLC (3:1 Hex:EtOAc) | Rƒ (product) ≈ 0.4 |
Conclusion
3-Bromo-2-nitroacetophenone is a powerful and versatile intermediate in pharmaceutical synthesis. Its value is derived from its predictable reactivity at the α-carbon, allowing for the reliable construction of key molecular scaffolds. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound to accelerate the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for the practical application of this important chemical building block.
References
-
ChemBK. (2024). 3-Nitro-2-Bromo Acetophenone. Available at: [Link]
-
University of Presov. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Available at: [Link]
-
Apicule. (n.d.). 3′-Bromoacetophenone (CAS No: 2142-63-4) API Intermediate Manufacturers. Available at: [Link]
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2'-nitroacetophenone. PubChem. Available at: [Link]
-
Sanchemy FPN. (n.d.). 3-nitro Acetophenone Api Intermediate. Available at: [Link]
-
PrepChem.com. (2024). Synthesis of α-bromo-3-nitroacetophenone. Available at: [Link]
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
Sources
- 1. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 2. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 3. 2-Bromo-2'-nitroacetophenone | C8H6BrNO3 | CID 244025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Reagents for cyclization of ortho-nitroacetophenones
Application Note: Reagents for the Reductive Cyclization of o-Nitroacetophenones
Executive Summary
ortho-Nitroacetophenone is a pivotal "divergent" scaffold in medicinal chemistry. Its utility lies not in a single reaction, but in its ability to access three distinct heterocyclic cores—Indoles , Anthranils (2,1-benzisoxazoles), and Quinolines —depending on the specific reductive conditions and condensation partners employed.
This guide moves beyond generic textbook definitions to provide a decision-making framework for selecting reagents based on chemoselectivity, scalability, and the desired pharmacophore. We focus on the reductive cyclization mechanism, which is the rate-determining step in transforming the nitro-carbonyl system into a heterocycle.
Mechanistic Divergence & Pathway Selection
The reactivity of o-nitroacetophenone is dictated by the oxidation state of the nitrogen atom during reduction. The nitro group (
Pathway Logic (DOT Visualization)
The following diagram illustrates how reagent choice dictates the final heterocyclic core.
Caption: Divergent synthesis pathways starting from o-nitroacetophenone. Green path indicates the primary route for Indole synthesis.
Reagent Class 1: Classical Reductive Metals (Fe, Sn, Zn)
Target: Indoles (via o-nitrochalcones) and Quinolines.
The use of zero-valent metals in acidic media is the industry standard for robustness. The mechanism relies on electron transfer to the nitro group, generating a hydroxylamine intermediate that attacks the ketone (or enone) before full reduction to the aniline occurs.
Protocol A: Iron-Mediated Cyclization to 2-Arylindoles
Context: This is the preferred method for converting condensation products of o-nitroacetophenone (e.g., o-nitrochalcones) into indoles.
Reagents:
-
Iron powder (325 mesh, reduced)
-
Glacial Acetic Acid (AcOH)[1]
-
Ethanol or Toluene (Cosolvent)
Step-by-Step Methodology:
-
Substrate Prep: Dissolve the o-nitrochalcone (1.0 equiv) in a mixture of AcOH and Ethanol (3:1 v/v). Note: Ethanol aids solubility; pure AcOH can be too aggressive.
-
Activation: Heat the solution to 80°C.
-
Addition: Add Iron powder (4.0 - 6.0 equiv) in portions over 20 minutes.
-
Self-Validating Check: The reaction is exothermic. A color change from yellow (nitro) to dark brown/orange indicates the formation of the nitroso/amine intermediates.
-
-
Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC.
-
Endpoint: Disappearance of the yellow nitro starting material and appearance of a highly fluorescent spot (Indole) under UV (254/365 nm).
-
-
Workup: Filter hot through a Celite pad to remove iron oxides. Dilute filtrate with water and extract with Ethyl Acetate.
-
Critical Step: Wash the organic layer with saturated
to remove acetic acid. Residual acid causes indole polymerization (dimerization) upon concentration.
-
Mechanism of Action:
Reagent Class 2: Dithionite & Biomimetic Reductants
Target: Indoles (Mild Conditions).
Sodium Dithionite (
Protocol B: Dithionite-Mediated Reductive Cyclization
-
Solvent System: THF/Water (1:1) or Dioxane/Water. Homogeneity is crucial.
-
Reagent: Add
(3.0–5.0 equiv) and (2.0 equiv) to buffer the solution. -
Conditions: Reflux for 8–12 hours.
-
Advantage: This method often yields the N-hydroxyindole intermediate or the indole directly, depending on the stoichiometry. It is cleaner than Fe/AcOH but slower.
Reagent Class 3: Modern Catalytic Systems (Pd/CO Surrogates)
Target: Indoles (High-Throughput / Green Chemistry).
Using pressurized CO is hazardous. Modern protocols utilize Phenyl Formate or Molybdenum catalysts to drive the deoxygenative cyclization.
-
System:
(2 mol%) + 1,10-Phenanthroline. -
Mechanism: The Pd catalyst reduces the nitro group using CO, generating a nitrene-like species that inserts into the C-H bond or condenses with the carbonyl.
-
Application: Best for o-nitrostyrenes derived from o-nitroacetophenone.
Reagent Selection Matrix
| Reagent System | Target Scaffold | Key Advantage | Limitation |
| Fe / AcOH | Indoles, Quinolines | Robust, scalable, cheap. | Acidic conditions; iron waste disposal. |
| SnCl2 / HCl | Anthranils, Quinolines | Selective for partial reduction. | Stoichiometric tin waste; toxic. |
| Na2S2O4 (Dithionite) | Indoles | Mild, basic conditions. | Variable yields; requires optimization of solvent. |
| P(OEt)3 (Triethylphosphite) | Indoles | "Cadogan" conditions; forces difficult cyclizations. | High temp (160°C+); removing phosphate byproducts is difficult. |
| Pd / Phenyl Formate | Indoles | Catalytic, clean workup.[2] | Cost of catalyst; requires inert atmosphere. |
| PhIO (Hypervalent Iodine) | Anthranils | Metal-free, room temp.[4] | Reagent cost; specific to anthranil formation. |
Troubleshooting & "Self-Validating" Controls
-
The "Aniline Trap":
-
Symptom:[2][5][6][7][8] Formation of o-aminoacetophenone instead of the heterocycle.
-
Cause: Over-reduction. The amine formed before cyclization could occur.
-
Fix: Switch to mild reductants (
) or ensure the condensation partner (aldehyde) is fully reacted before reduction to favor the thermodynamic indole product.
-
-
Monitoring Cyclization:
-
TLC Visualization: Nitro compounds are typically yellow/orange and UV active (quenching). Indoles are often colorless but strongly fluorescent blue/purple under long-wave UV (365 nm).
-
Validation: If the spot turns fluorescent, the ring has closed.
-
-
Solubility Issues:
-
Iron reductions often stall due to coating of the metal surface.
-
Fix: Use mechanical stirring (not magnetic) and add a drop of concentrated HCl to "activate" the iron surface at the start.
-
References
-
Baeyer-Emmerling Synthesis (Historical Context)
- Baeyer, A., & Emmerling, A. (1869). Synthese des Indols. Berichte der deutschen chemischen Gesellschaft.
-
(General reference for historical context).
-
Modern Reductive Cyclization (Pd-Catalyzed)
-
Iron-Mediated Synthesis (General Protocol)
-
Sandelier, M. J., & DeShong, P. (2007).[5] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters.
-
-
Metal-Free Anthranil Synthesis
-
Synthesis of Anthranils via PhIO mediated heterocyclization.[4]
-
- Cadogan-Sundberg Reaction (Phosphite mediated)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 7. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Nitration of 3-Bromoacetophenone
Executive Summary
Researchers attempting to synthesize ortho-nitro derivatives of 3-bromoacetophenone (specifically 5-bromo-2-nitroacetophenone or 3-bromo-2-nitroacetophenone ) using standard mixed-acid nitration often encounter poor yields and low regioselectivity. The acetyl group is a strong meta-director, typically forcing the nitro group to the C5 position (forming 3-bromo-5-nitroacetophenone ).
This guide addresses the "Ortho Challenge" by providing optimized protocols for direct nitration and an advanced Protection-Deprotection Strategy (Oxime Route) to invert regioselectivity.
Part 1: The Regioselectivity Challenge
Q: Why does standard nitration (HNO₃/H₂SO₄) fail to yield the ortho-isomer?
A: The reaction is governed by the conflicting electronic effects of the substituents.
-
Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (relative to itself).[1]
-
Bromine Atom (-Br): A weak deactivator but an ortho/para director (relative to itself).
The Conflict:
-
Acetyl directs to: Positions 3 (blocked) and 5 .
-
Bromine directs to: Positions 2, 4, and 6 .[2]
-
Thermodynamic Outcome: The acetyl group's deactivation is the dominant electronic factor. Additionally, Position 2 is sterically crowded (sandwiched between Br and Ac). Consequently, the major product of standard nitration is 3-bromo-5-nitroacetophenone (Meta to Acetyl, Meta to Bromine).
To obtain the 6-nitro isomer (often named 5-bromo-2-nitroacetophenone ), you must overcome the natural meta-directing power of the ketone.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: "I need to optimize the direct nitration process."
Use this if you cannot alter the synthetic route and must use direct nitration.
Issue: High tar formation, low yield, or incorrect isomer.
Optimized Protocol (Low-Temperature Controlled Addition): Direct nitration yields can be marginally improved by minimizing oxidation side-reactions (tar) and favoring kinetic control.
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Temperature | 0°C to Room Temp | -15°C to -10°C | Low temp suppresses over-nitration and oxidation of the alkyl chain. |
| Reagent | Conc. HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ | Higher concentration of nitronium ions ( |
| Addition | Rapid addition | Dropwise (45-60 min) | Prevents local hotspots which favor meta-substitution and polymerization. |
| Quenching | Pour onto ice | Ice/Water + vigorous stir | Prevents hydrolysis of the product or occlusion in the filter cake. |
Critical Safety Note:
Warning: Do not allow the temperature to exceed 0°C. If the reaction stalls, do not heat rapidly. Run a small-scale pilot first.
Scenario B: "I require high regioselectivity for the ortho-isomer (5-bromo-2-nitroacetophenone)."
Use this if the direct method yields <20% of the desired isomer.
The Solution: The Oxime Protection Route To force nitration ortho to the acetyl group, we must mask the carbonyl. Converting the ketone to an O-methyl oxime changes the electronic environment. The oxime nitrogen lone pair can stabilize the transition state for ortho-attack or simply reduce the electron-withdrawing character compared to the free ketone.
Step-by-Step Protocol:
1. Protection (Oxime Formation):
-
Reagents: 3-Bromoacetophenone, Methoxyamine hydrochloride (
), Pyridine/Ethanol. -
Procedure: Reflux 3-bromoacetophenone with methoxyamine HCl in ethanol/pyridine for 2-4 hours.
-
Outcome: Formation of 3-bromoacetophenone O-methyloxime .
2. Regioselective Nitration:
-
Reagents: Trifluoroacetic acid (TFA),
(or Acetyl Nitrate formed in situ). -
Why TFA? Nitration in TFA often enhances ortho-selectivity via hydrogen bonding or coordination mechanisms that are not present in sulfuric acid.
-
Procedure: Dissolve the oxime in TFA at 0°C. Add
in portions. Stir at room temperature. -
Result: The major product shifts toward the 2-nitro (ortho to oxime) isomer due to the "Ortho Effect" and reduced deactivation.
3. Deprotection (Hydrolysis):
-
Reagents: 5% HCl, Acetone/Water, reflux.
-
Procedure: Hydrolyze the nitrated oxime back to the ketone.
-
Final Product: 5-bromo-2-nitroacetophenone (High Purity).
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the standard "Meta" pathway and the engineered "Ortho" pathway.
Caption: Comparison of standard nitration (Red) yielding the meta-isomer vs. the Oxime protection strategy (Green) yielding the target ortho-isomer.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetyl Nitrate ( ) directly on the ketone?
A: Yes, but with caution. Acetyl nitrate is a more selective nitrating agent and can favor ortho-substitution (Menke conditions). However, for strongly deactivated substrates like 3-bromoacetophenone, the reaction may be sluggish.
-
Risk: Acetyl nitrate is explosive if overheated. It must be generated in situ at <5°C.
-
Verdict: The Oxime route is safer and more reliable for this specific substrate.
Q2: Why is the 2-position (between Br and Ac) rarely nitrated?
A: This is the "Steric Sink." The position is flanked by the bulky bromine atom and the acetyl group. Even if electronic effects favored this position (which they don't, as it is ortho to the deactivating acetyl), steric hindrance prevents the nitronium ion from attacking effectively. The product is almost exclusively the 6-nitro (para to Br) or 5-nitro (meta to Ac) isomer.
Q3: How do I separate the isomers if I get a mixture?
A:
-
Crystallization: 3-bromo-5-nitroacetophenone often crystallizes readily from ethanol. The ortho-isomer (5-bromo-2-nitro) is more soluble.
-
Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 95:5). The ortho-nitro isomer, having a twisted nitro group out of plane with the ring (due to sterics), often has a slightly different Rf value than the planar meta-isomer.
References
-
Organic Syntheses , Coll.[3][4] Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930). m-Nitroacetophenone.[1] Link
-
BenchChem Technical Guide . 3'-Bromoacetophenone: Synthesis and Properties. Link
-
ChemicalBook . 5-Bromo-2-nitroacetophenone Synthesis and Properties. Link
-
Google Patents . CN101985424B: Method for synthesizing o-nitroacetophenone compound via O-methyloxime. Link
- Journal of the Chemical Society. Nitration of Acetophenone Derivatives.
Sources
Technical Support Center: Purification of 1-(3-Bromo-2-nitrophenyl)ethanone
Introduction
Welcome to the technical support guide for the purification of 1-(3-Bromo-2-nitrophenyl)ethanone. This molecule is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. The presence of bromo, nitro, and ketone functionalities makes it a versatile building block, but also introduces specific challenges in its purification. Achieving high purity is critical, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological and analytical data.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome common purification hurdles and obtain 1-(3-Bromo-2-nitrophenyl)ethanone of the highest possible purity.
Purification Workflow Overview
The general strategy for purifying crude 1-(3-Bromo-2-nitrophenyl)ethanone involves an initial workup to remove bulk impurities, followed by a high-resolution technique like column chromatography, and often concluding with recrystallization for final polishing.
Technical Support Center: Precision Control of Ortho-Selective Nitration
Status: Operational Topic: Optimizing Reaction Temperature for Selective Ortho-Nitration Ticket ID: NIT-ORTHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamics vs. Kinetics Dashboard
Achieving high ortho-selectivity in nitration is a battle against steric hindrance and thermodynamic stability. In standard electrophilic aromatic substitution (EAS), the para isomer is often thermodynamically favored due to lower steric strain.
To privilege the ortho position, you must shift the reaction from Thermodynamic Control to Kinetic Control , often leveraging a "Chelation-Assisted" mechanism. Temperature is your primary lever to lock the reaction into this kinetic pathway.
The Mechanism of Temperature-Dependent Selectivity
The following diagram illustrates the decision pathway for maximizing ortho-selectivity.
Figure 1: Decision tree showing how reagent choice coupled with low temperature forces the reaction through a chelation-controlled transition state, favoring the ortho isomer.
Core Protocol: Low-Temperature Acetyl Nitrate Method[1]
Standard mixed-acid nitration often yields a statistical mixture (approx 1:1 to 2:1 o:p) or favors para due to sterics. To achieve high ortho selectivity (often >90%), we utilize Acetyl Nitrate generated in situ. This reagent forms a coordination complex with the phenolic hydroxyl group, directing the nitro group to the ortho position via a specific transition state [1].
Optimized Parameters
| Parameter | Setting | Rationale |
| Temperature | -10°C to 0°C | Essential for kinetic control. Higher temps dissociate the directing acetyl-nitrate complex. |
| Reagent | HNO₃ (fuming) in Acetic Anhydride | Generates Acetyl Nitrate (AcONO₂). WARNING: Unstable >20°C. |
| Solvent | Acetic Anhydride / Acetic Acid | Non-polar/Polar aprotic balance that supports the chelation mechanism. |
| Quench | Ice/Water Pour | Rapidly stops reaction to prevent isomerization or dinitration. |
Step-by-Step Methodology
-
Preparation (Cryogenic Setup):
-
Equip a 3-neck flask with a thermometer (internal probe), addition funnel, and drying tube.
-
Charge with Acetic Anhydride (1.2 equiv).
-
Cool to 0°C using an ice/salt bath.
-
-
Reagent Generation (The Exotherm):
-
Slowly add Fuming HNO₃ (1.0 equiv) dropwise.
-
Critical: Maintain internal temp < 5°C. This generates Acetyl Nitrate.
-
Safety Note: Acetyl nitrate is explosive if heated or concentrated. Use immediately in situ.
-
-
Substrate Addition:
-
Cool the mixture to -10°C .
-
Add the phenolic substrate (dissolved in minimal acetic acid) dropwise.
-
Reasoning: The substrate -OH coordinates with the Acetyl Nitrate. The low temp "locks" this geometry, forcing the NO₂ group to the nearest carbon (ortho).
-
-
Reaction & Quench:
-
Stir at -10°C for 30–60 mins.
-
Pour mixture onto crushed ice. The ortho-product often precipitates as a yellow solid or oil.
-
Troubleshooting Hub (Q&A)
This section addresses specific user tickets regarding yield and selectivity failures.
Q1: "I am getting a 50:50 mixture of ortho:para, even at 0°C. What went wrong?"
Diagnosis: Loss of Chelation Control. Root Cause: You likely used standard Mixed Acid (Sulfuric/Nitric). Explanation: Sulfuric acid protonates the phenol, creating a highly reactive but non-selective species. It also interferes with the coordination mechanism required for ortho direction. Solution: Switch to the Acetyl Nitrate method (HNO₃/Ac₂O) or use Metal Nitrates (e.g., Fe(NO₃)₃ or Cu(NO₃)₂ "Claycop" reagents) which act as Lewis acids to coordinate the ortho attack [2].
Q2: "The reaction turned into a black tar. My yield is <20%."
Diagnosis: Oxidative Degradation. Root Cause: Temperature spike or "Runaway Nitration."[1] Explanation: Nitration is highly exothermic.[1][2] If the temperature exceeds 20°C–30°C during addition, nitric acid acts as an oxidant rather than a nitrating agent, polymerizing the phenol into quinones and tars. Solution:
-
Check your cooling capacity.[1] The exotherm is instantaneous.
-
Dilute the nitric acid.[3] Use <70% HNO₃ if the substrate is highly activated.[3]
-
Ensure stirring is vigorous (Vortexing) to prevent "hotspots" where local temp exceeds the bulk temp.
Q3: "My product contains 15% dinitrated species."
Diagnosis: Over-nitration. Root Cause: Reagent excess or Temperature drift. Explanation: Once the mono-nitro product forms, it is deactivated.[4] However, if the temperature drifts up (e.g., to 25°C) towards the end of the reaction, the activation energy for the second nitration is overcome. Solution:
-
Maintain -10°C until the very moment of quenching.
-
Use a slight deficiency of HNO₃ (0.95 equiv) to leave unreacted starting material (easier to separate) rather than dinitro impurities (hard to separate).
Safety Protocol: Managing Thermal Runaway
Nitration reactions are the #1 cause of reactive chemical explosions in process chemistry.
The "Onset" Danger Zone
The following diagram illustrates the thermal safety margin.
Figure 2: Thermal stability zones. Note that Acetyl Nitrate has a much lower decomposition threshold than standard mixed acids.
Critical Safety Rules:
-
Never add nitric acid to a stagnant mixture. Loss of stirring = Explosion hazard.
-
Quench Protocol: If temp rises >10°C/min uncontrollably, DO NOT add more ice to the bath (too slow). Dump the reaction mixture into a large excess of ice/water immediately.
-
Induction Period: If you add reagent and see no temp rise, STOP . You are accumulating unreacted reagent. When it finally kicks off, it will detonate.
References
-
Bordwell, F. G., & Garbisch, E. W. (1960). Nitrations with Acetyl Nitrate.[5] I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society.
-
Laszlo, P. (1986). Catalysis of Organic Reactions by Supported Inorganic Reagents (Claycop). Accounts of Chemical Research. (Describes Copper Nitrate/Clay ortho-selectivity).
-
Pistoia Alliance. (2024). Chemical Safety Library: Nitration Hazards and Runaway Reactions.
-
Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms.[5][6][7][8] VCH Publishers. (Authoritative text on nitronium vs. acetyl nitrate mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Researcher's Guide to Distinguishing 2-Nitroacetophenone and 4-Nitroacetophenone using ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insights into molecular structure.[1] For researchers in fields like drug development and chemical synthesis, the precise identification of constitutional isomers—molecules with the same formula but different connectivity—is a critical step.[1] This guide provides an in-depth comparison of the ¹H NMR spectral features of 2-nitroacetophenone and 4-nitroacetophenone, offering a robust framework for their unambiguous differentiation.
The core of this analysis lies in understanding how the relative positions of the electron-withdrawing nitro (–NO₂) and acetyl (–COCH₃) groups on the benzene ring differentially influence the electronic environment of the aromatic protons. These differences manifest as distinct chemical shifts (δ) and splitting patterns in their respective ¹H NMR spectra.
The Theoretical Framework: Electronic and Anisotropic Effects
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Two primary effects govern the spectral differences between the 2-nitro and 4-nitro isomers:
-
Electron-Withdrawing Effects (Inductive and Resonance): Both the nitro and acetyl groups are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful deshielding effect on the aromatic protons through both resonance and inductive effects.[2] This deshielding pulls electron density away from the protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher chemical shift (further downfield).[3] Protons positioned ortho and para to the nitro group are most affected due to the delocalization of positive charge onto these carbons via resonance.
-
Magnetic Anisotropy: The circulation of π-electrons within the benzene ring and the carbonyl group (C=O) creates localized magnetic fields.[4][5] This phenomenon, known as magnetic anisotropy, can either shield or deshield nearby protons depending on their spatial orientation relative to the π-system.[6][7] Aromatic protons lie in the deshielding region of the ring current, which contributes to their characteristic downfield shifts (typically 6.5-8.5 ppm).[4][5] The carbonyl group also exhibits significant anisotropy, strongly deshielding protons in its vicinity.[4]
It is the interplay of these effects, dictated by the ortho versus para substitution pattern, that provides the diagnostic spectral fingerprints for each isomer.
Comparative ¹H NMR Data Analysis
The most striking differences between the ¹H NMR spectra of 2-nitroacetophenone and 4-nitroacetophenone are found in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons of the acetyl group also provide a key, albeit more subtle, data point.
| Proton Assignment | 2-Nitroacetophenone (Typical δ, ppm in CDCl₃) | 4-Nitroacetophenone (Typical δ, ppm in CDCl₃) | Key Differentiator & Rationale |
| Methyl Protons (–CH₃) | ~ 2.56 | ~ 2.70 | The methyl protons in the 4-nitro isomer are slightly more deshielded. This is due to the stronger, combined electron-withdrawing effect of the para-nitro group, which pulls electron density through the entire aromatic system more effectively. |
| Aromatic Protons | Multiplet system from ~7.4 to 8.1 | Two distinct doublets at ~8.14 and ~8.31 | This is the most definitive region for differentiation. The para substitution in 4-nitroacetophenone creates a highly symmetrical molecule, resulting in a simple AA'BB' system that appears as two clean doublets.[4] In contrast, the ortho substitution in 2-nitroacetophenone results in four unique aromatic protons, leading to a complex, overlapping multiplet pattern that is difficult to resolve at lower field strengths. |
Data sourced from ChemicalBook spectral database.[8][9]
The substitution patterns and their resulting influence on the aromatic protons are key to distinguishing these isomers.
Caption: Substitution patterns and expected aromatic ¹H NMR signals.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Objective: To acquire a ¹H NMR spectrum of a nitroacetophenone isomer sample for structural identification.
Materials:
-
Nitroacetophenone isomer (2- or 4-)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the nitroacetophenone isomer directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.[10]
-
Cap the vial and gently vortex until the sample is fully dissolved. The solution should be clear and free of particulate matter.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.[10]
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for your spectrometer's probe.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.[3]
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts and splitting patterns to identify the isomer.
-
Caption: Standard workflow for ¹H NMR analysis of small molecules.
Conclusion
The differentiation between 2-nitroacetophenone and 4-nitroacetophenone via ¹H NMR spectroscopy is straightforward and highly reliable. The key diagnostic feature is the pattern of signals in the aromatic region of the spectrum. The symmetrical para-substitution of 4-nitroacetophenone yields a simple and easily interpretable pair of doublets, whereas the less symmetrical ortho-substitution in 2-nitroacetophenone produces a complex multiplet. By understanding the fundamental principles of chemical shifts and applying a rigorous experimental protocol, researchers can confidently distinguish between these constitutional isomers, ensuring the integrity of their chemical syntheses and downstream applications.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-111. Retrieved from [Link]
-
ChemHelpASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Mathew, E. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Brainly. (2023, May 2). How would ^1H NMR spectroscopy allow you to distinguish between m-nitroacetophenone and m-aminoacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111. Retrieved from [Link]
-
Chegg. (n.d.). How can you use 1H NMR to help distinguish between the following isomers? Retrieved from [Link]
-
ResearchGate. (2025, August 6). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 38(7), 523-532. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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- 6. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]
- 10. magritek.com [magritek.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Bromo-Nitro Acetophenones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of isomeric compounds is paramount. Bromo-nitro acetophenones, a class of compounds with significant potential as synthetic intermediates, present a compelling case study in the application of mass spectrometry for isomeric differentiation. The subtle shifts in substituent positions on the aromatic ring dramatically influence their fragmentation patterns, offering a unique fingerprint for each isomer. This guide provides an in-depth technical comparison of the mass spectrometric behavior of bromo-nitro acetophenone isomers, grounded in experimental data and established fragmentation principles. As a Senior Application Scientist, this document is designed to not only present data but to explain the underlying chemical logic, empowering researchers to confidently identify these and similar compounds.
Introduction: The Challenge of Isomeric Differentiation
Bromo-nitro acetophenones are substituted aromatic ketones characterized by the presence of a bromine atom and a nitro group on the phenyl ring. The relative positions of these substituents give rise to several isomers, each with potentially distinct chemical reactivity and biological activity. Differentiating these isomers is a common analytical challenge. Mass spectrometry, particularly with electron ionization (EI), provides a powerful solution by inducing reproducible fragmentation that is highly sensitive to the molecular structure.
This guide will focus on the comparative analysis of three key isomers:
-
2-Bromo-4'-nitroacetophenone
-
2-Bromo-3'-nitroacetophenone
-
4-Bromo-3'-nitroacetophenone
We will explore how the interplay between the bromo, nitro, and acetyl groups dictates the fragmentation pathways under electron ionization and discuss how alternative ionization techniques, such as electrospray ionization (ESI), can provide complementary information.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the ions that are generated and subsequently fragmented.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron ionization is a highly energetic, or "hard," ionization technique that involves bombarding the analyte molecule with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M•+) that is often unstable and undergoes extensive fragmentation.[1] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule's structure. For the bromo-nitro acetophenones, EI is particularly well-suited for differentiating isomers based on their unique fragmentation patterns.
Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination
In contrast to EI, electrospray ionization is a "soft" ionization technique that generates ions directly from a solution.[2][3] It is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds.[3] ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.[4] This makes it an excellent method for determining the molecular weight of the analyte. While less informative for isomeric differentiation based on fragmentation alone, ESI can be coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) to induce fragmentation and gain structural insights.
Unraveling the Fragments: A Comparative Analysis of EI Mass Spectra
The electron ionization mass spectra of the bromo-nitro acetophenone isomers reveal distinct fragmentation patterns that serve as the basis for their differentiation. The following analysis is based on data obtained from the NIST Mass Spectrometry Data Center and other authoritative sources.
Key Fragmentation Pathways
The fragmentation of bromo-nitro acetophenones under EI is primarily driven by cleavages adjacent to the carbonyl group (α-cleavage) and losses of the nitro and bromo substituents. The relative abundance of the resulting fragment ions is influenced by the stability of both the ion and the neutral loss, which in turn is dictated by the substituent positions.
A general fragmentation workflow can be visualized as follows:
Sources
Structural Benchmarking Guide: 1-(3-Bromo-2-nitrophenyl)ethanone
This guide provides a structural benchmarking and comparative analysis of 1-(3-Bromo-2-nitrophenyl)ethanone , a critical precursor for indole synthesis, against its structural isomers and analogs.
Executive Summary
1-(3-Bromo-2-nitrophenyl)ethanone is a sterically congested aromatic ketone primarily utilized as a substrate for the Bartoli Indole Synthesis to access 7-bromoindoles. Unlike its planar isomers, this molecule exhibits significant torsional strain due to the ortho-nitro/acetyl interaction, further exacerbated by the "buttressing effect" of the 3-bromo substituent.
This guide compares the structural properties, physical state, and crystallographic data of the target molecule against its most common confusion point: the alpha-brominated isomer (2-Bromo-1-(3-nitrophenyl)ethanone ).
Comparative Analysis: Target vs. Alternatives
The primary challenge in working with this compound is distinguishing it from regioisomers that have vastly different reactivities and physical states.
| Feature | Target Molecule | Primary Comparator (Alpha-Bromo) | Secondary Comparator (Para-Isomer) |
| IUPAC Name | 1-(3-Bromo-2-nitrophenyl)ethanone | 2-Bromo-1-(3-nitrophenyl)ethanone | 1-(3-Bromo-4-nitrophenyl)ethanone |
| Structure Type | Ring-Brominated (ortho-nitro) | Alpha-Brominated (Phenacyl bromide) | Ring-Brominated (para-nitro) |
| Physical State | Oil / Low-Melting Solid (< 30°C) | Crystalline Solid (MP: 91–94°C) | Solid (MP: ~80°C) |
| Nitro Torsion | High (~65–90°) (Deconjugated) | Low (< 10°) (Coplanar) | Low (< 15°) (Coplanar) |
| Reactivity | Bartoli Indole Synthesis (Grignard attack) | Alkylation (Lachrymator!)[1] | Reduction / SNAr |
| Crystallinity | Poor (Steric inhibition of packing) | High (Strong | Moderate |
Key Structural Insight: The "Buttressing Effect"
In the target molecule, the acetyl group at C1 and the nitro group at C2 are forced out of planarity. The bromine atom at C3 "buttresses" the nitro group, preventing it from rotating away from the acetyl group, locking the molecule into a highly twisted, high-energy conformation. This lack of planarity disrupts crystal packing, often resulting in an oil, whereas the alpha-bromo isomer (where the ring is less crowded) packs efficiently into Triclinic lattices.
Crystallographic Data Specifications
While the target molecule is often an oil, the Alpha-Bromo Comparator (2-Bromo-1-(3-nitrophenyl)ethanone) is highly crystalline. We provide its experimental data below as a baseline for distinguishing the two via X-ray diffraction.
Experimental Crystal Data (Comparator: Alpha-Bromo Isomer) Source: CCDC 807317 / Acta Cryst. E [1, 2][2][3][4]
-
Formula:
-
Space Group:
-
Unit Cell Parameters:
-
Key Intermolecular Interactions:
-
-
Stacking: Centroid-centroid distance ~3.68 . -
Halogen Bonding: Short
contacts (3.16 ) stabilize the lattice.[5]
-
-
Predicted Structural Parameters (Target: 3-Bromo-2-nitro Isomer) Derived from DFT calculations and analogous ortho-nitroacetophenones. [3, 4]
-
Torsion Angle (
): predicted > 60° (High twist). -
Intramolecular H-Bonding: Weak
(acetyl methyl to nitro oxygen) is geometrically unfavorable due to the twist.
Experimental Protocols
Protocol A: Synthesis & Isolation of Target (Bartoli Precursor)
Objective: To synthesize the ring-brominated target without alpha-bromination.
-
Starting Material: 3-Bromo-2-nitrobenzoic acid.
-
Activation: Suspend acid (10 mmol) in dry DCM (20 mL). Add Oxalyl Chloride (12 mmol) and catalytic DMF. Stir 2h until gas evolution ceases (Acid Chloride formation).
-
Coupling: Cool to 0°C. Add
-dimethylhydroxylamine hydrochloride (Weinreb salt) and TEA. -
Grignard Addition: Treat the isolated Weinreb amide with Methylmagnesium Bromide (MeMgBr) in THF at -78°C.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Result:Pale yellow oil (Target).
-
Note: Do NOT use
/Acetic Acid on 2-nitroacetophenone, as this favors the alpha-bromo comparator.
-
Protocol B: Crystallization of the Comparator (Alpha-Bromo)
Objective: To generate reference crystals for X-ray comparison.
-
Dissolution: Dissolve 100 mg of crude 2-bromo-1-(3-nitrophenyl)ethanone in 2 mL of THF.
-
Solvent Diffusion: Place the THF solution in a small vial. Place this vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar and allow to stand at room temperature for 48–72 hours.
-
Harvest: Collect the resulting beige prismatic blocks .
-
Analysis: These crystals are suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Visualization of Structural Workflows
Figure 1: Isomer Differentiation & Characterization Logic
This diagram illustrates the decision tree for identifying the correct isomer based on physical state and structural data.
Caption: Decision matrix for distinguishing the sterically hindered target (oil) from the crystalline alpha-bromo comparator.
Figure 2: Steric "Buttressing" Interaction Map
Visualizing why the target molecule resists crystallization compared to the planar alternative.
Caption: The "Buttressing Effect" in the target molecule forces a non-planar geometry, inhibiting the stable packing seen in the comparator.
References
-
Jasinski, J. P., et al. (2010). "2-Bromo-1-(3-nitrophenyl)ethanone."[2][4][6] Acta Crystallographica Section E: Structure Reports Online, 66(11), o2832.
-
Cambridge Crystallographic Data Centre (CCDC). Entry 807317 (2-Bromo-1-(3-nitrophenyl)ethanone).
-
Bartoli, G., et al. (1989).[7] "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles."[7][8][9][10] Tetrahedron Letters, 30(16), 2129-2132.[8]
-
Lunazzi, L., et al. (1991). "Conformational studies of sterically hindered nitrobenzene derivatives." Journal of the Chemical Society, Perkin Transactions 2. (Contextual reference for torsion angles in ortho-nitro systems).
Sources
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- 3. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
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- 6. 2-Bromo-1-(3-nitro-phenyl)-ethanone | 2227-64-7 [sigmaaldrich.com]
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- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(3-Bromo-2-nitrophenyl)ethanone
[1][2][3]
Executive Summary
1-(3-Bromo-2-nitrophenyl)ethanone (CAS: Derivative, refer to specific vendor SDS) presents a dual-hazard profile: it is a halogenated organic and a nitro-aromatic compound.[1][2][3] Improper disposal in non-halogenated streams or mixing with incompatible bases can lead to regulatory violations (RCRA) or uncontrolled exothermic cyclization.[2][3]
Immediate Action Required:
Part 1: Chemical Profile & Hazard Assessment
Understanding the "Why" behind the protocol.[2]
Effective disposal requires understanding the molecule's reactive moieties.[2][3] This compound is not just "organic waste"; it is a functionalized benzene derivative with specific incompatibilities.[2][3]
| Feature | Chemical Risk | Disposal Implication |
| Bromine Substituent (C-Br) | Halogenated Organic | MANDATORY SEGREGATION. Must not be mixed with non-halogenated solvents (e.g., acetone, methanol) if the total halogen content exceeds 1,000 ppm.[1][2][3] Violating this triggers costly incineration surcharges.[2][3] |
| Nitro Group (-NO₂) | Oxidizer / Energetic Potential | THERMAL SENSITIVITY. While mono-nitro compounds are generally stable, they should never be distilled to dryness if peroxides are suspected.[1][2][3] Avoid mixing with strong reducing agents (e.g., NaBH₄, LiAlH₄) in the waste container.[2][3] |
| Ortho-Acetyl Group | Enolizable Ketone | BASE INCOMPATIBILITY. The proximity of the nitro and acetyl groups (ortho-position) allows for base-catalyzed cyclization (Baeyer-Drewson type reactivity), which is exothermic.[1][2][3] Do not mix with caustic waste (pH > 10). |
Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1][2][3]
Before moving the material to a waste container, you must validate that it is chemically stable.[2][3] This protocol acts as a "gatekeeper" to prevent reaction vessel runaways in the waste drum.[2][3]
Protocol: The "Quench & Check" System
Use this if the compound is in a reaction mixture.[2]
-
The pH Check:
-
The Oxidizer/Reducer Check:
-
If the workflow involved hydrides (NaBH₄) or oxidizers, verify they are quenched.[2][3]
-
Validation: Add a small aliquot of the mixture to water in a test tube. If gas evolves (bubbling), the mixture is Active .[2][3] Quench the bulk solution slowly with Acetone (for oxidizers) or Methanol (for hydrides) before disposal.[3]
-
Part 3: Disposal Workflow Decision Tree
The following diagram outlines the logical flow for categorizing this waste.
Figure 1: Decision matrix for segregating 1-(3-Bromo-2-nitrophenyl)ethanone waste.[1][2][3] Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom dictates the mixture be treated as Halogenated Waste.[2]
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask (if fume hood airflow is low).[2][3]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.[1][2][3]
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Decontamination: Wipe the exterior of the original bottle with a damp paper towel (acetone/ethanol).[2][3] Dispose of the wipe in the Solid Hazardous Waste bin.
-
Labeling:
Scenario B: Disposal of Reaction Mixtures (Liquid)
Critical Rule: Never pour this compound down the sink. It is toxic to aquatic life.[2][3][5][6]
-
Segregation: Locate the Halogenated Waste carboy (usually Red or Yellow tag).[2][3]
-
Compatibility Check: Ensure the waste carboy does not contain strong alkalis (check the log sheet attached to the carboy).[2][3]
-
Transfer: Pour using a funnel to prevent splashing.
-
Log Entry: Record the volume and the approximate concentration of the bromo-nitro compound on the waste tag.
Part 5: Regulatory Compliance (RCRA/EPA)[1][3]
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[3]
-
Waste Characterization:
-
Ignitability (D001): Applicable if dissolved in flammable solvents (Flash point < 60°C).[2][3]
-
Toxicity (Characteristic): While this specific isomer is not typically on the "P" or "U" list (unlike 2,4-Dinitrotoluene), it must be characterized based on its properties.[2][3]
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it falls under F001/F002 codes [2].[1][2][3]
-
-
Satellite Accumulation Areas (SAA):
Part 6: Emergency Response (Spills)
Spill of Solid Material:
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]
-
PPE: Wear N95 mask and goggles to prevent mucous membrane irritation.[2][3]
-
Sweep: Do not dry sweep.[2][3] Dampen the powder slightly with an inert solvent (like heptane) or water to suppress dust, then sweep into a dustpan.[3]
Spill of Solution:
-
Absorb: Use vermiculite or a commercial "Organic Solvent" spill pillow.[2][3]
-
Collect: Scoop absorbed material into a bag labeled "Hazardous Waste - Debris."[1][2][3]
-
Ventilate: Run the fume hood purge if available.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2][3] (Defining Halogenated vs. Non-Halogenated mixtures). Available at: [Link]
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Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] (Specifics on F-listed solvents and characteristic wastes). Available at: [Link][1][3]
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PubChem. 2-Bromo-1-(3-nitrophenyl)ethanone (Isomer Analog for Hazard Data).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][3]
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- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
